3-Nitrotiramina

Descripción general

Descripción

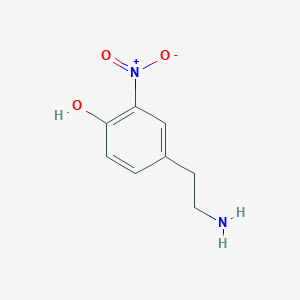

3-Nitrotyramine: is a chemical compound that belongs to the family of nitroaromatic compounds. It is structurally similar to 3-nitrotyrosine and is formed via the decarboxylation of 3-nitrotyrosine in rat dopaminergic neuronal cells . The compound has a molecular formula of C8H10N2O3 and is known for its neurotoxic effects .

Aplicaciones Científicas De Investigación

3-Nitrotyramine has several scientific research applications, including:

Mecanismo De Acción

Target of Action

3-Nitrotyramine primarily targets the aromatic amino acid decarboxylase and monoamine oxidase in dopaminergic cells . These enzymes play a crucial role in the metabolism of 3-Nitrotyramine .

Mode of Action

3-Nitrotyramine interacts with its targets, the aromatic amino acid decarboxylase and monoamine oxidase, through a process of metabolism . This interaction results in the formation of neurotoxic compounds .

Biochemical Pathways

The metabolism of 3-Nitrotyramine involves an initial oxidation to 4-hydroxy-3-nitrophenylacetaldehyde , which is further oxidized to 4-hydroxy-3-nitrophenylacetate . This process is carried out by the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase . The biodegradation pathway of 3-Nitrotyramine is initiated by organisms such as Escherichia coli, Variovorax paradoxus JS171, and Burkholderia sp. strain JS165 .

Pharmacokinetics

It is known that 3-nitrotyramine exhibits neurotoxicity when injected into rat dopaminergic cells . This suggests that the compound can cross the blood-brain barrier and interact with neuronal cells. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitrotyramine.

Result of Action

The action of 3-Nitrotyramine results in neurotoxic effects, particularly in dopaminergic cells . This neurotoxicity has been linked to the metabolism of 3-Nitrotyramine via the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase .

Action Environment

The action of 3-Nitrotyramine can be influenced by environmental factors. For instance, the presence of certain bacteria, such as Escherichia coli, can utilize 3-Nitrotyramine as a nitrogen source . Additionally, the neurotoxic effects of 3-Nitrotyramine may vary depending on the specific environment of the neuronal cells

Análisis Bioquímico

Biochemical Properties

3-Nitrotyramine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with aromatic amino acid decarboxylase and monoamine oxidase, which are involved in its metabolism . These interactions lead to the formation of metabolites such as 4-hydroxy-3-nitrophenylacetaldehyde and 4-hydroxy-3-nitrophenylacetate . Additionally, 3-nitrotyramine can be used as a nitrogen source by certain bacterial cultures, utilizing enzymes like periplasmic amine oxidase and cytosolic NAD-linked dehydrogenase .

Cellular Effects

3-Nitrotyramine has been shown to affect various types of cells and cellular processes. In dopaminergic cells, it induces apoptotic cell death through mechanisms involving the incorporation of 3-nitrotyramine into α-tubulin, leading to microtubule reorganization . This compound also decreases intracellular dopamine levels and is metabolized by aromatic amino acid decarboxylase and monoamine oxidase . These effects highlight the compound’s potential role in neurodegenerative diseases such as Parkinson’s disease.

Molecular Mechanism

The molecular mechanism of 3-nitrotyramine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. 3-Nitrotyramine is a substrate for tyrosine tubulin ligase, resulting in its incorporation into the C terminus of α-tubulin . This incorporation induces a progressive, reversible reorganization of the microtubule architecture in certain cell types . Additionally, 3-nitrotyramine decreases intracellular dopamine levels through its metabolism by aromatic amino acid decarboxylase and monoamine oxidase . These molecular interactions contribute to the compound’s neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-nitrotyramine have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including its interactions with enzymes and environmental conditions . Long-term exposure to 3-nitrotyramine in in vitro and in vivo studies has shown that it can induce sustained changes in cellular function, particularly in dopaminergic neurons . These temporal effects are crucial for understanding the compound’s potential therapeutic and toxicological implications.

Dosage Effects in Animal Models

The effects of 3-nitrotyramine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can induce significant neurotoxic effects . Studies have shown that high doses of 3-nitrotyramine can lead to apoptotic cell death in dopaminergic neurons, highlighting its potential toxicity at elevated concentrations . These dosage-dependent effects are important for determining safe and effective levels of exposure in experimental and therapeutic contexts.

Metabolic Pathways

3-Nitrotyramine is involved in several metabolic pathways, including its degradation by bacterial cultures and its metabolism in mammalian cells. In bacteria, 3-nitrotyramine is oxidized to 4-hydroxy-3-nitrophenylacetaldehyde and further to 4-hydroxy-3-nitrophenylacetate by enzymes such as periplasmic amine oxidase and cytosolic NAD-linked dehydrogenase . In mammalian cells, the compound is metabolized by aromatic amino acid decarboxylase and monoamine oxidase, leading to the formation of neurotoxic metabolites . These metabolic pathways are essential for understanding the compound’s biochemical behavior and potential effects on cellular function.

Transport and Distribution

The transport and distribution of 3-nitrotyramine within cells and tissues involve specific transporters and binding proteins. In dopaminergic cells, 3-nitrotyramine is transported by both the L-aromatic amino acid transporter and the dopamine transporter . These transport mechanisms facilitate the compound’s uptake and distribution within the cell, influencing its localization and accumulation . Understanding these transport processes is crucial for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

3-Nitrotyramine exhibits specific subcellular localization patterns that influence its activity and function. The compound is incorporated into the C terminus of α-tubulin, leading to its localization within the microtubule network . This subcellular localization is associated with the compound’s effects on microtubule architecture and cellular function . Additionally, 3-nitrotyramine’s interactions with enzymes and transporters contribute to its distribution within various cellular compartments . These localization patterns are important for understanding the compound’s biochemical and cellular effects.

Métodos De Preparación

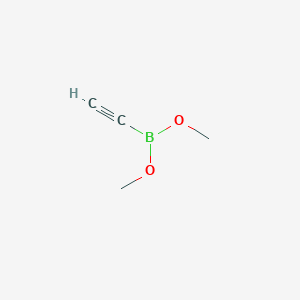

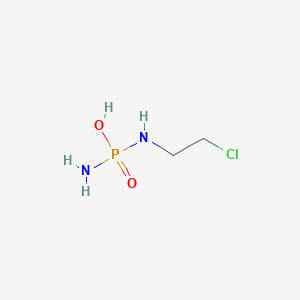

Synthetic Routes and Reaction Conditions: 3-Nitrotyramine can be synthesized through the nitration of tyramineThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for 3-nitrotyramine are not widely documented, the general approach involves the nitration of aromatic amines. The process typically requires careful control of reaction conditions to ensure the selective introduction of the nitro group without over-nitration or degradation of the starting material .

Análisis De Reacciones Químicas

Types of Reactions: 3-Nitrotyramine undergoes various chemical reactions, including:

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

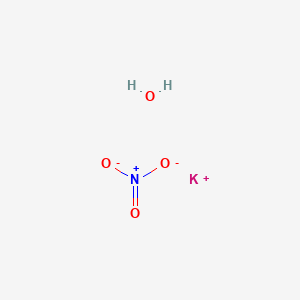

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: 4-Hydroxy-3-nitrophenylacetaldehyde and 4-hydroxy-3-nitrophenylacetate.

Reduction: Corresponding amines.

Substitution: Products depend on the nucleophile used.

Comparación Con Compuestos Similares

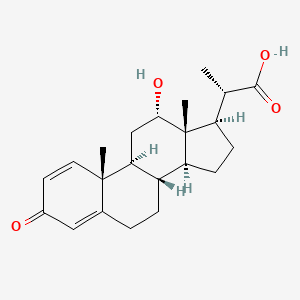

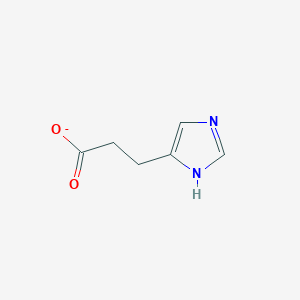

3-Nitrotyrosine: Structurally similar and exhibits similar neurotoxic effects.

Tyramine: The parent compound from which 3-nitrotyramine is derived.

4-Hydroxy-3-nitrophenylacetaldehyde: An intermediate in the oxidation pathway of 3-nitrotyramine.

Uniqueness: 3-Nitrotyramine is unique due to its specific formation via the decarboxylation of 3-nitrotyrosine in neuronal cells and its ability to be used as a nitrogen source by certain microorganisms . Its neurotoxic effects and role in the metabolism of nitroaromatic compounds make it a compound of interest in various fields of research.

Propiedades

IUPAC Name |

4-(2-aminoethyl)-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCYCHQMRZWPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596867 | |

| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49607-15-0 | |

| Record name | 4-(2-Aminoethyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3-nitrotyramine in Escherichia coli?

A: Research indicates that Escherichia coli can utilize 3-nitrotyramine as a nitrogen source for growth. [] The proposed metabolic pathway involves the oxidation of 3-nitrotyramine to 4-hydroxy-3-nitrophenylacetate. [] This process is facilitated by enzymes encoded by the tynA and feaB genes, which are part of the phenylethylamine (PEA) catabolic pathway. []

Q2: Does 3-nitrotyramine exhibit any tumor-promoting activity?

A: Studies using a two-stage skin carcinogenesis protocol in CD-1 mice have shown that 3-nitrotyramine derivative, N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA), exhibits tumor-promoting activity when topically applied to mice previously initiated with benzo(a)pyrene. [] While the mechanism is not fully elucidated, evidence suggests that NO-NTA may induce tumor promotion through oxidative stress, as evidenced by increased hydrogen peroxide production and myeloperoxidase (MPO) induction in mouse skin. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1258316.png)

![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)